2-(Benzylamino)-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
2-(benzylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-10-6-7-12-11(14-10)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMUBKDFAOWHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Amino-2-(Benzylsulfanyl)Pyrimidin-4(3H)-One
The precursor 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one serves as a critical intermediate. It is synthesized via:
Table 1: Reaction Conditions for 6-Amino-2-(Benzylsulfanyl)Pyrimidin-4(3H)-One Synthesis
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KCO (1.17 eq) |
| Temperature | 100°C |
| Reaction Time | 20 hours |
| Yield | 62% |
Oxidation and Substitution of the Thioether Group
The benzylsulfanyl group (-S-CHCH) is oxidized to a sulfone (-SO-CHCH) using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). Subsequent nucleophilic substitution with benzylamine introduces the benzylamino group:
-
Oxidation : Reaction with 3 eq mCPBA in dichloromethane at 0°C to room temperature.
-
Substitution : Heating with benzylamine (2 eq) in ethanol at 80°C for 12 hours (yield: 45–55%).
BOP-Mediated Amination of 4-Oxo Intermediates
Activation of the 4-Oxo Group
Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activates the 4-oxo group for nucleophilic attack. This method is effective for introducing aminoalkyl or arylamino groups:
Structural Confirmation
-
NMR Analysis : The 4-oxo signal at δ 170–175 ppm (13C NMR) shifts to δ 155–160 ppm upon amination, confirming C4 substitution.
-
IR Spectroscopy : Loss of the carbonyl stretch at 1680–1700 cm and appearance of N-H stretches at 3300–3500 cm.
Cyclocondensation Strategies
One-Pot Multicomponent Reactions
A three-component reaction involving benzylamine, malononitrile, and ethyl acetoacetate under Gewald conditions forms the pyrimidine ring:
Table 2: Optimization of Gewald Cyclocondensation
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Diethylamine (0.5% mol) |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 70–75% |
Microwave-Assisted Synthesis
Microwave dielectric heating enhances reaction efficiency for introducing the benzylamino group:
-
Conditions : Benzaldehyde (1 eq), barbituric acid (1 eq), and piperidine (0.5% mol) in methanol at 160°C for 60 minutes.
Comparative Analysis of Methods
Efficiency and Scalability
Characterization Data Consistency
All methods produce consistent spectral data:
-
1H NMR : Benzyl protons resonate at δ 4.30 (s, CH) and δ 7.18–7.33 (m, CH).
-
13C NMR : Pyrimidine C2 and C4 signals appear at δ 155–160 and δ 165–170 ppm, respectively.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of benzylamino-pyrimidinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives such as benzylamino-dihydropyrimidinone.
Substitution: Formation of substituted benzylamino-pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2-(Benzylamino)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The pyrimidinone core can also participate in π-π stacking interactions, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares 2-(Benzylamino)-4(3H)-pyrimidinone with structurally related pyrimidinone derivatives, focusing on molecular features, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Variations
Key Observations :
- Substituent Effects: The benzoxazolylamino group in introduces rigidity and hydrogen-bonding capacity, while the piperidinylmethyl group in adds basicity, influencing solubility and pharmacokinetics.
Physicochemical Properties
Key Observations :
- Lipophilicity : The logP of 2.45 for indicates moderate lipophilicity, which may enhance membrane permeability compared to the target compound (~logP 2.0).
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm benzylamino protons (δ 4.0–5.0 ppm) and pyrimidinone carbonyl (δ 160–170 ppm).
- IR Spectroscopy : Stretch bands for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺). highlights SDBS Library data for spectral validation .
How can researchers evaluate the biological activity of 2-(Benzylamino)-4(3H)-pyrimidinone derivatives?
Q. Advanced
- In vitro assays : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa) and antimicrobial testing (MIC determination).
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. notes structural analogs with activity against enzymes like thymidylate synthase .
- ADMET profiling : Use SwissADME to predict pharmacokinetics and toxicity .
How should contradictory data on biological activity between similar pyrimidinones be resolved?
Q. Advanced
- Comparative SAR analysis : Systematically vary substituents (e.g., benzyl vs. phenyl groups) and correlate with activity. demonstrates how hydroxyl-to-carbonyl substitutions alter bioactivity .
- Dose-response validation : Repeat assays under standardized conditions (e.g., fixed pH, serum-free media) to minimize variability.
- Orthogonal assays : Confirm results using complementary methods (e.g., flow cytometry alongside MTT) .
What strategies enable regioselective functionalization of 2-(Benzylamino)-4(3H)-pyrimidinone?
Q. Advanced
- Directed metalation : Use LDA or Grignard reagents to target specific N or C positions.
- Protecting groups : Temporarily block reactive sites (e.g., benzylamino with Boc) before sulfonation or alkylation. describes nitro-group introduction via propargylsulfanyl intermediates .
- Microwave-assisted synthesis : Enhance regioselectivity in heterocyclic reactions by controlling thermal gradients .
How can enzymatic interactions of 2-(Benzylamino)-4(3H)-pyrimidinone be studied?
Q. Advanced
- Kinetic assays : Measure inhibition constants (Kᵢ) for enzymes like dihydrofolate reductase (DHFR) using spectrophotometric monitoring of NADPH oxidation.
- X-ray crystallography : Co-crystallize the compound with target enzymes to resolve binding modes. references pyrimidinone reductase interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
What are the stability considerations for storing 2-(Benzylamino)-4(3H)-pyrimidinone?
Q. Basic
- Storage conditions : Desiccate at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the pyrimidinone ring.
- Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track impurity profiles. reports boiling points (~454°C) and flash points (~228°C) for related analogs .
How do structural modifications impact the pharmacological profile of 2-(Benzylamino)-4(3H)-pyrimidinone analogs?
Q. Advanced
- Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance electrophilicity, improving enzyme inhibition.
- Lipophilic substituents (e.g., benzyl vs. methyl) increase membrane permeability but may reduce solubility. compares analogs with varying substitution patterns, showing altered bioavailability .
- Steric effects : Bulky groups at C-6 hinder binding to flat active sites (e.g., DNA topoisomerases) .
What analytical methods validate the purity of synthesized 2-(Benzylamino)-4(3H)-pyrimidinone?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values.
- Melting point determination : Compare with literature values (e.g., lists analogs with defined mp ranges) .
How can computational modeling guide the design of 2-(Benzylamino)-4(3H)-pyrimidinone derivatives?
Q. Advanced
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactive sites.
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidinone carbonyl) using Schrödinger Suite.
- MD simulations : Simulate compound-protein dynamics over 100 ns to assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
